17alpha-Demethylated stanozolol

Reference Standard Purity Stability

Laboratories quantifying prostanozol intake face a critical gap: stanozolol reference standards cannot substitute for the unique demethylated metabolite. This certified reference material (CRM) is the sole definitive marker distinguishing prostanozol use from stanozolol, as mandated by WADA Technical Documents for Adverse Analytical Findings. - >99% HPLC purity meets ISO 17025 traceability requirements, minimizing calibrator uncertainty in quantitative MS workflows. - +14 Da mass shift vs. stanozolol and unique SRM transitions enable interference-free method design without chromatographic co-elution. - ≥4 years stability at -20°C ensures reference integrity across longitudinal studies; batch-specific Certificates of Analysis support regulatory submissions.

Molecular Formula C20H30N2O
Molecular Weight 314.5 g/mol
CAS No. 99996-65-3
Cat. No. B160987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Demethylated stanozolol
CAS99996-65-3
Synonyms(5α,17β)-1'H-androstano[3,2-c]pyrazol-17-ol
Molecular FormulaC20H30N2O
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C
InChIInChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1
InChIKeyGZCJWTCFQKPYQN-YNZDMMAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17alpha-Demethylated Stanozolol Reference Standard


17alpha-Demethylated stanozolol (CAS 99996-65-3), also referred to as (5α,17β)-1'H-androstano[3,2-c]pyrazol-17-ol, is a synthetic anabolic-androgenic steroid (AAS) structurally derived from stanozolol by removal of the 17α-methyl substituent. It is regulated as a U.S. DEA Schedule III controlled substance [1] and is primarily distributed as a high-purity analytical reference standard for mass spectrometry-based quantification in complex biological matrices . Unlike the parent compound stanozolol, which undergoes extensive hydroxylation, 17alpha-demethylated stanozolol serves as a critical biomarker for the detection of the designer steroid prostanozol, as it is the active hydrolytic product of this prodrug [2].

Analytical reference standard for LC-MS/MS quantification in complex biological matrices High-purity neat material for calibrator preparation
Sole biomarker for prostanozol confirmatory analysis WADA-accredited doping control and forensic toxicology workflows
Regulated substance procurement compliance context DEA Schedule III; requires appropriate licensing and documentation

17alpha-Demethylated Stanozolol: Stanozolol Substitution Limitations


Despite sharing the pyrazole-fused androstane scaffold, 17alpha-demethylated stanozolol differs fundamentally from stanozolol (C₂₁H₃₂N₂O, MW 328.49) and its major hydroxylated metabolites (e.g., 3'-hydroxystanozolol, 4β-hydroxystanozolol) in molecular weight, lipophilicity, and biological origin. The absence of the 17α-methyl group reduces the molecular mass by 14.02 Da [1] and increases the predicted LogP to ~4.99 versus ~4.12 for stanozolol [1]. These differences translate into distinct chromatographic retention times, ionization efficiencies, and fragmentation patterns that prevent interchangeability with stanozolol or its hydroxylated metabolites for calibration and confirmatory analysis. Moreover, 17alpha-demethylated stanozolol is not a natural metabolite of stanozolol but is the specific hydrolytic product of the designer steroid prostanozol [2]. Laboratories that attempt to use a stanozolol reference standard for prostanozol metabolite quantification risk false-negative results and non-compliance with WADA-accredited methods.

Attribute
Target Standard
Stanozolol Reference
Molecular identity
17alpha-demethylated stanozolol; 17α-methyl absent
Stanozolol (C₂₁H₃₂N₂O); -14 Da mass difference shifts MS detection windows
Lipophilicity
Higher predicted LogP alters extraction and reversed-phase retention
Lower LogP; extraction recovery estimates may not transfer
Metabolic origin
Specific hydrolytic product of prostanozol; not formed from stanozolol
Parent compound; hydroxylated metabolites are stanozolol-specific biomarkers

17alpha-Demethylated Stanozolol: Comparative Evidence


Purity & Stability Benchmark: WITEGA vs Cayman

When procuring an analytical reference standard for quantitative workflows, the absolute purity and documented stability of the neat material are primary decision drivers. WITEGA's 17alpha-demethylated stanozolol (product ST031) exhibits an HPLC purity exceeding 99.0% , which is a full percentage point higher than the ≥98% purity specification provided by Cayman Chemical for the identical compound . This difference, although seemingly small, translates into a reduction of potential unknown impurities from ≤2% to ≤1%, a 2-fold improvement. Additionally, WITEGA specifies a shelf life of 24 months at 2–8 °C for neat material stored refrigerated , whereas Cayman Chemical guarantees stability for ≥4 years when stored at −20 °C . This creates a procurement trade-off: short-term refrigerated storage with superior initial purity versus long-term frozen storage with proven multi-year integrity.

Purity & Stability Benchmark
Head-to-head
WITEGA HPLC purity exceeds 99.0% vs. Cayman ≥98%; ~2-fold reduction in unknown impurities. WITEGA specifies 24-month shelf life at 2–8 °C; Cayman guarantees ≥4 years at −20 °C.
Supports quantitative LC-MS/MS calibration accuracy
Storage condition trade-off: refrigerated purity vs. frozen longevity
Reference Standard Purity Stability Forensic Toxicology

LogP Difference vs Stanozolol: Extraction & Separation

The absence of the 17α-methyl group increases the predicted partition coefficient (LogP) of 17alpha-demethylated stanozolol to approximately 4.99 [1], compared to a consensus LogP of approximately 4.12–5.53 for stanozolol [2]. Taking the most commonly cited stanozolol LogP of 4.118 [2], the 17α-demethylated analogue is roughly 0.87 LogP units more lipophilic, corresponding to an approximately 7.4-fold higher partition into octanol. This enhanced hydrophobicity has practical consequences: it alters the optimal composition of liquid-liquid extraction solvents, modifies the elution order on reversed-phase C18 columns, and can affect electrospray ionization efficiency in LC-MS/MS methods.

LogP Difference vs Stanozolol
Reported
Predicted LogP ≈ 4.99 vs. stanozolol LogP ≈ 4.12; ΔLogP ≈ +0.87 (~7.4-fold higher partition into octanol).
Extraction and separation require independent optimization
Predicted values; experimental LogP not available
Lipophilicity LogP Sample Preparation LC-MS/MS

Mass Spectrometric Differentiation: Method Selectivity

The monoisotopic mass difference between 17alpha-demethylated stanozolol (314.236 Da) and stanozolol (328.251 Da) [1] is exactly 14.015 Da, corresponding to the loss of one methylene group. In GC-MS analysis of trimethylsilyl derivatives, this mass difference is preserved in the molecular ion and in key fragment ions. This 14 Da shift ensures that the two compounds occupy distinct precursor ion windows in selected reaction monitoring (SRM) and do not produce isobaric interferences. Compared to the major stanozolol metabolites that are monohydroxylated (+16 Da relative to stanozolol), the 17-demethylated analogue is 30 Da lighter than, for example, 3'-hydroxystanozolol (MW 344.246), providing even greater mass separation.

Mass Spectrometric Differentiation
Reported
Monoisotopic mass 314.236 Da; -14.015 Da vs. stanozolol (328.251 Da), -30.010 Da vs. 3'-hydroxystanozolol (~344.246 Da). Clean SRM precursor ion windows; no isobaric interference.
Supports method selectivity in multi-analyte doping control panels
Calculated from molecular formulas; GC-MS and LC-MS/MS context
Mass Spectrometry Molecular Ion GC-MS LC-MS/MS Selectivity

Specificity as Sole Biomarker for Prostanozol

Prostanozol (demethylstanozolol tetrahydropyran ether) is a designer anabolic steroid that acts as a prodrug, undergoing in vivo hydrolysis of the tetrahydropyranyl ether to yield 17alpha-demethylated stanozolol as the active circulating form [1][2]. The major stanozolol metabolites—3'-hydroxystanozolol, 4β-hydroxystanozolol, 16α-hydroxystanozolol, and 16β-hydroxystanozolol—are not formed from prostanozol administration because the 17α-methyl group, which is absent, is required for these hydroxylation pathways [3]. Consequently, 17alpha-demethylated stanozolol is the only unique urinary biomarker that can distinguish prostanozol ingestion from stanozolol ingestion. Without this specific reference standard, a laboratory cannot unambiguously confirm prostanozol misuse, which is a critical requirement under WADA Technical Document TD2023IDCR.

Sole Biomarker for Prostanozol
Reported
Qualitative exclusivity: presence of 17alpha-demethylated stanozolol in urine unequivocally indicates prostanozol intake. Major stanozolol metabolites (3'-hydroxy, 4β-hydroxy, 16α/β-hydroxy) are not formed from prostanozol.
Enables regulatory compliance for doping control confirmatory analysis
Published metabolic studies; WADA TD2023IDCR context
Designer Steroid Prostanozol Biomarker Doping Control WADA

17alpha-Demethylated Stanozolol: Priority Applications


Prostanozol Confirmatory Analysis for Doping Control

WADA Technical Documents require the use of a certified reference standard for any substance reported as an Adverse Analytical Finding. Because 17alpha-demethylated stanozolol is the sole unique marker distinguishing prostanozol intake from stanozolol [1][2], laboratories must procure this specific reference material to achieve regulatory compliance. The WITEGA product, with >99% HPLC purity , meets the ISO 17025 requirement for traceable calibrators and minimizes the contribution of reference material uncertainty to the final measurement result.

Simultaneous Quantification of Stanozolol & Prostanozol Metabolites

Method developers aiming for a multi-analyte panel must account for the ~8-fold difference in lipophilicity (ΔLogP ≈ +0.87) between 17alpha-demethylated stanozolol and stanozolol [3]. This difference mandates distinct optimization of solid-phase extraction sorbents and gradient elution conditions. The compound's +14 Da mass shift relative to stanozolol and -30 Da shift relative to hydroxylated metabolites provides unique SRM transitions that can be leveraged to eliminate chromatographic co-elution requirements, simplifying method design.

Prodrug Hydrolysis and Metabolic Stability Studies

Investigators studying the hydrolysis kinetics of prostanozol tetrahydropyranyl ether require a pure standard of the hydrolysis product for calibration. The documented long-term stability of ≥4 years at -20 °C ensures that reference material integrity is maintained across the duration of longitudinal studies, while batch-specific Certificates of Analysis support regulatory submissions.

Reference Material QC & Batch Release Testing

Reference standard manufacturers performing QC release testing rely on comparator standards of established purity. The >99% purity benchmark set by WITEGA serves as a target specification for competitor products. The explicit documentation of chromatographic purity, storage conditions, and retest intervals enables downstream users to compare supplier offerings on quantitative grounds and select the reference material best suited to their required detection limits and method sensitivity.

Application
Selection Property
Validation Focus
Prostanozol confirmatory analysis for doping control
Reference standard purity and identity
Regulatory compliance and traceable calibrator review
Simultaneous quantification of stanozolol and prostanozol metabolites
Lipophilicity and mass differentiation from stanozolol
Chromatographic method optimization and SRM transition selection
Prodrug hydrolysis and metabolic stability studies
Long-term reference material stability
Calibration integrity across longitudinal study duration
Reference material QC and batch release testing
Purity benchmark context
Supplier comparison and detection limit sensitivity review
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